1-Ethynyl-2-fluoro-3-methoxybenzene
Overview
Description
1-Ethynyl-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the first position, a fluoro group at the second position, and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-fluoro-3-methoxybenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoro-3-methoxybenzene with an ethynylating agent under suitable conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-fluoro-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-2-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethynyl-2-fluoro-3-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- 1-Ethynyl-3-fluoro-2-methoxybenzene
- 4-Ethynyl-1-fluoro-2-methoxybenzene
Comparison: 1-Ethynyl-2-fluoro-3-methoxybenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-ethynyl-2-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKCAGHCGWMUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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